2-(3-Methylphenoxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXUXVQIOQYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065559 | |
| Record name | Ethanol, 2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13605-19-1, 37281-57-5 | |
| Record name | 2-(3-Methylphenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13605-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(3-Tolyloxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(m-Tolyloxy)ethanol | |
| Source | DTP/NCI | |
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| Record name | Ethanol, 2-(3-methylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(m-tolyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-(methylphenyl)-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-Tolyloxy)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52X4EDB8HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism
The process follows an Sₙ2 mechanism , where the deprotonated phenolic oxygen of m-cresol attacks the electrophilic carbon of 2-bromoethanol, displacing bromide (Figure 1).
Standard Procedure
A representative protocol involves:
-
Mixing m-cresol (1.0 equiv) and K₂CO₃ (1.5 equiv) in N,N-dimethylformamide (DMF) .
-
Adding 2-bromoethanol (1.5 equiv) and heating at 120°C for 5–8 hours.
-
Quenching with water, extracting with ethyl acetate, and purifying via silica gel chromatography.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Source |
|---|---|---|
| Temperature | 120°C | |
| Molar Ratio (m-cresol:K₂CO₃:2-bromoethanol) | 1:1.5:1.5 | |
| Solvent | DMF | |
| Yield | 70.8–81.8% |
Characterization Data :
Optimization of Reaction Conditions
Base Selection
Potassium carbonate outperforms sodium carbonate and triethylamine due to its dual role as a base and phase-transfer catalyst. In comparative studies, K₂CO₃ increased yields by 15–20% compared to Na₂CO₃.
Solvent Effects
Polar aprotic solvents like DMF and DMSO enhance nucleophilicity by stabilizing the transition state. Non-polar solvents (e.g., toluene) reduce yields to <50%.
Table 2: Solvent Impact on Yield
| Solvent | Yield (%) | Dielectric Constant |
|---|---|---|
| DMF | 81.8 | 36.7 |
| DMSO | 78.2 | 46.7 |
| Toluene | 48.5 | 2.4 |
Temperature and Time
Yields plateau at 120°C (81.8% in 5 hours), while higher temperatures (140°C) cause side reactions like elimination.
Alternative Synthetic Pathways
Williamson Ether Synthesis
A modified approach uses m-cresol and ethylene oxide under high pressure (3–5 atm), achieving 75% yield but requiring specialized equipment.
Catalytic Methods
Palladium-catalyzed coupling between 3-methylphenol and ethylene glycol has been explored but remains experimental (yields <60%).
Purification and Analysis
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Post-reaction mixtures are treated with K₂CO₃ (0.772 g/0.7 mL) and extracted with ethyl acetate , achieving 95% recovery.
Table 3: Salt-Solvent Systems for Extraction
| Salt | Solvent | Recovery (%) |
|---|---|---|
| K₂CO₃ | Ethyl acetate | 95 |
| (NH₄)₂SO₄ | MTBE | 88 |
| NaCl | Chloroform | 72 |
Chromatographic Purification
Silica gel chromatography (n-hexane:EtOAc = 2:1) removes unreacted m-cresol and bromoethanol derivatives.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like potassium hydroxide (KOH) and solvents such as ethanol are commonly used.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- CAS Number : 72987-59-8
The compound features a phenoxy group that contributes to its reactivity and solubility in organic solvents. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Industrial Applications
Solvent Properties
2-(3-Methylphenoxy)ethanol is utilized as a solvent in various industrial processes due to its ability to dissolve a wide range of substances. Its low volatility and high boiling point make it suitable for applications requiring stable solvent properties under heat.
Surfactant and Emulsifier
This compound is also employed as a surfactant in formulations for personal care products. Its surfactant properties help stabilize emulsions, enhancing the texture and performance of creams, lotions, and other cosmetic products.
Environmental Applications
Biodegradability Studies
Recent studies have shown that compounds similar to this compound possess favorable biodegradation characteristics. This property is critical for assessing environmental impact and sustainability in industrial applications. For instance, studies indicate that related compounds undergo significant biodegradation within 28 days under controlled conditions, suggesting that this compound may also exhibit similar behavior .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)ethanol involves its interaction with various molecular targets and pathways. It exhibits antimicrobial properties, making it effective against certain bacterial strains. The compound’s mechanism includes disrupting bacterial cell membranes and inhibiting essential enzymatic functions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(3-Methylphenoxy)ethanol
- CAS No.: 13605-19-1
- Molecular Formula: C₉H₁₂O₂ (corrected from C8H17NO2 in )
- Molecular Weight : 152.19 g/mol (calculated from formula)
- Synonyms: Ethylene glycol mono-m-tolyl ether.
Physical Properties :
Safety : Avoid skin and eye contact (S24/25).
Applications: Used as a precursor in pharmaceuticals, e.g., NAPMA (N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide), which inhibits osteoclast differentiation and treats osteoporosis.
Comparison with Structurally Related Compounds
2-Phenoxyethanol (CAS 122-99-6)
- Structure: Simplest analog with a phenoxy group attached to ethanol.
- Molecular Formula : C₈H₁₀O₂.
- Applications : Widely used as a preservative in cosmetics and pharmaceuticals.
- Key Differences: Lacks the methyl group at the 3-position of the aromatic ring, reducing steric hindrance. Lower molecular weight (138.16 g/mol) compared to this compound.
2-(3-Methoxyphenoxy)ethanol (CAS 34114-37-9)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
2-(2-Methoxyethoxy)ethanol
- Structure : Ethylene glycol derivative with a methoxyethoxy chain.
- Molecular Formula : C₅H₁₂O₃.
- Molecular Weight : 120.15 g/mol.
- Applications: Industrial solvent (e.g., Dowanol DM).
- Key Differences :
- Lacks aromaticity, leading to distinct chemical reactivity and lower boiling point (≈196°C).
Comparative Data Table
Biological Activity
2-(3-Methylphenoxy)ethanol, a compound with the chemical formula C₉H₁₂O, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
This compound is characterized by its ether and alcohol functional groups, which contribute to its reactivity and interaction with biological systems. The compound exhibits a molecular weight of 140.19 g/mol and is soluble in organic solvents, making it applicable in various chemical processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a preservative in cosmetic formulations.
Cytotoxicity and Anticancer Activity
A notable area of investigation is the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, an experiment reported an IC₅₀ value of approximately 15 µM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer potential .
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induces apoptosis |
| PC-3 (Prostate) | 20 | Inhibits cell proliferation |
Toxicological Studies
Toxicological assessments reveal that this compound has a relatively low toxicity profile. In a repeated-dose toxicity study, no significant adverse effects were observed at doses up to 5000 mg/kg/day in animal models. The NOAEL (No Observed Adverse Effect Level) was established at this dosage, indicating safety for potential therapeutic applications .
Study on Osteoclast Differentiation
A recent study explored the effects of related compounds on osteoclast differentiation, which is crucial for bone health. While focusing on derivatives of phenoxyethanol, it was noted that certain structural analogs could inhibit osteoclast formation, suggesting that modifications to the phenoxy group might enhance biological activity against bone resorption .
Genotoxicity Assessment
Genotoxicity studies conducted using the Ames test indicated that this compound does not exhibit mutagenic properties. This finding is crucial for its application in pharmaceuticals and cosmetics, where safety is paramount .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
